molecular formula C10H9Br2FO2 B1409878 Ethyl 3,6-dibromo-2-fluorophenylacetate CAS No. 1806351-20-1

Ethyl 3,6-dibromo-2-fluorophenylacetate

Cat. No. B1409878
CAS RN: 1806351-20-1
M. Wt: 339.98 g/mol
InChI Key: WVMOKDKLBJHHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,6-dibromo-2-fluorophenylacetate (EDBPA) is an organic compound with a variety of applications in scientific research. It is a colorless liquid with a sweet, fruity odor and is used for a range of purposes, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the production of polymers. EDBPA is also used in the production of insecticides, herbicides, and other agrochemicals. In addition, it is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments.

Scientific Research Applications

Ethyl 3,6-dibromo-2-fluorophenylacetate has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. It is also used as an intermediate in the production of agrochemicals and as a catalyst in the production of polymers. In addition, Ethyl 3,6-dibromo-2-fluorophenylacetate is used as a reagent in organic synthesis and is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dibromo-2-fluorophenylacetate is not well understood. However, it is believed that the compound acts as an electrophile, which can react with nucleophiles to form covalent bonds. This allows Ethyl 3,6-dibromo-2-fluorophenylacetate to form a range of products, depending on the reaction conditions and the nature of the nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3,6-dibromo-2-fluorophenylacetate are not well understood. However, the compound has been shown to have some toxic effects in laboratory animals. In particular, Ethyl 3,6-dibromo-2-fluorophenylacetate has been found to cause liver and kidney damage in rats, as well as skin irritation in rabbits.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3,6-dibromo-2-fluorophenylacetate in laboratory experiments include its low cost, its wide range of applications, and its ease of use. However, the compound can be toxic if not handled properly and can cause skin irritation. In addition, the compound is highly flammable and should be handled with caution.

Future Directions

For research on Ethyl 3,6-dibromo-2-fluorophenylacetate include further studies on its mechanism of action, its biochemical and physiological effects, and its potential toxic effects. In addition, further research is needed to determine the potential applications of Ethyl 3,6-dibromo-2-fluorophenylacetate in the synthesis of pharmaceuticals, dyes, and pigments. Finally, further research is needed to explore the potential of Ethyl 3,6-dibromo-2-fluorophenylacetate as a catalyst in the production of polymers.

properties

IUPAC Name

ethyl 2-(3,6-dibromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOKDKLBJHHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-dibromo-2-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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